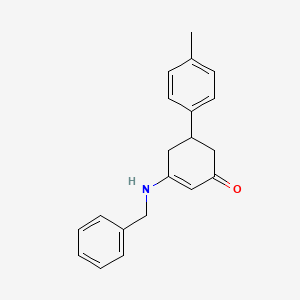

![molecular formula C23H20N4O2 B3928191 4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide](/img/structure/B3928191.png)

4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide

Vue d'ensemble

Description

4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide is a chemical compound that belongs to the phthalazine family. It is commonly referred to as HPPH or 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a. HPPH has gained significant attention in scientific research due to its unique properties and potential applications in cancer treatment.

Mécanisme D'action

Target of Action

The primary target of CDS1_001917, also known as Oprea1_041884, Oprea1_649011, ChemDiv1_008317, DivK1c_002957, or 4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide, is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis .

Mode of Action

CDS1_001917 inhibits the CDS1 enzyme by binding to its active site . This prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . The inhibition of this enzyme disrupts the phosphatidylinositol signaling pathway, which is implicated in various cellular processes including cell growth, proliferation, and metabolism .

Biochemical Pathways

The inhibition of CDS1 disrupts the production of phosphatidylinositol, a phospholipid integral to cell membrane structure and function . This disruption affects various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K / Akt pathway, a critical axis involved in cell survival and proliferation .

Result of Action

The inhibition of CDS1 by CDS1_001917 leads to a decrease in cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . This can have downstream effects on various cellular processes, potentially leading to therapeutic benefits in various diseases . For instance, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using HPPH in lab experiments is its high affinity for tumor cells, making it an effective photosensitizer. HPPH also has a long half-life, allowing for extended exposure to light. However, one limitation of using HPPH is its low solubility in water, which can affect its effectiveness in vivo.

Orientations Futures

There are several future directions for the study of HPPH. One direction is the development of new methods for improving the solubility of HPPH in water, which can enhance its effectiveness in vivo. Another direction is the investigation of the use of HPPH in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, the use of HPPH in the treatment of other diseases, such as bacterial infections, is an area of potential future research.

Applications De Recherche Scientifique

HPPH has been extensively studied for its potential application in photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of photosensitizing agents and light to destroy cancer cells. HPPH has been shown to have a high affinity for tumor cells, making it an ideal candidate for PDT. In preclinical studies, HPPH has been found to be effective in treating various types of cancer, including head and neck cancer, lung cancer, and pancreatic cancer.

Analyse Biochimique

Biochemical Properties

CDS1_001917 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, CDS1_001917 is associated with the synthesis of CDP-diacylglycerol (CDP-DAG), a critical intermediate in the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol . The compound is also involved in the regulation of phosphoinositide levels during phospholipase C (PLC) signaling .

Cellular Effects

CDS1_001917 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that CDS1_001917 is essential for cell survival, particularly in mesenchymal-like cancers, which express low levels of CDS1 .

Molecular Mechanism

The mechanism of action of CDS1_001917 is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, CDS1_001917 catalyzes the conversion of phosphatidic acid (PA) to CDP-DAG, an essential intermediate in the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol .

Dosage Effects in Animal Models

The effects of CDS1_001917 vary with different dosages in animal models Understanding these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is crucial for determining safe and effective therapeutic applications

Metabolic Pathways

CDS1_001917 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, CDS1_001917 is involved in the synthesis of CDP-DAG, a key intermediate in the phospholipid biosynthesis pathways in cells .

Transport and Distribution

The transport and distribution of CDS1_001917 within cells and tissues are crucial aspects of its function. It could interact with various transporters or binding proteins, and its localization or accumulation could be affected

Subcellular Localization

The subcellular localization of CDS1_001917 and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propriétés

IUPAC Name |

4-[4-(2-hydroxyanilino)phthalazin-1-yl]-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-27(2)23(29)16-13-11-15(12-14-16)21-17-7-3-4-8-18(17)22(26-25-21)24-19-9-5-6-10-20(19)28/h3-14,28H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPBSTAZDZUSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,4-dimethoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3928108.png)

![5-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3928114.png)

![1-[(4-ethoxyphenyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B3928120.png)

![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3928135.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3928141.png)

![7-(4-butylpiperazin-1-yl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B3928146.png)

![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3928150.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B3928164.png)

![methyl 2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3928173.png)

![1-(10H-phenothiazin-10-yl)-3-[(2-phenylethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928180.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B3928186.png)

![7-benzoyl-11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928203.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3928204.png)